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molecular formula C14H14O2 B113426 4-Benzyloxybenzyl alcohol CAS No. 836-43-1

4-Benzyloxybenzyl alcohol

Cat. No. B113426
M. Wt: 214.26 g/mol
InChI Key: OEBIVOHKFYSBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310070B1

Procedure details

A reaction and post-treatment were carried out following the conditions of Example 71 using 3 g (14 mmol) of 4-benzyloxybenzyl alcohol, 80 ml of chlorotrimethylsilane, 1.09 ml of dimethylsulfoxide, to obtain 4-benzyloxybenzyl chloride.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
1.09 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:17][Si](C)(C)C>CS(C)=O>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][Cl:17])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CO)C=C1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
1.09 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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